1-Phenyl-1H-benzo[d][1,2,3]triazol-5-amine
Overview
Description
1-Phenyl-1H-benzo[d][1,2,3]triazol-5-amine is a derivative of benzotriazole, a heterocyclic compound known for its versatile applications in various fields. . The compound this compound is particularly interesting due to its potential biological activities and its role as a synthetic intermediate in organic chemistry.
Preparation Methods
The synthesis of 1-Phenyl-1H-benzo[d][1,2,3]triazol-5-amine typically involves the reaction of 1-phenyl-1H-benzotriazole with amines under specific conditions. One common method includes the use of chlorotriphenylphosphonium benzotriazolate as a reagent, which reacts with primary or secondary amines to form the desired product . The reaction conditions often involve the use of solvents such as tetrahydrofuran (THF) and bases like sodium hydride or potassium carbonate to facilitate the reaction .
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
1-Phenyl-1H-benzo[d][1,2,3]triazol-5-amine undergoes various types of chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases such as triethylamine, and catalysts like palladium on carbon .
Scientific Research Applications
1-Phenyl-1H-benzo[d][1,2,3]triazol-5-amine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-Phenyl-1H-benzo[d][1,2,3]triazol-5-amine involves its interaction with specific molecular targets and pathways. The compound’s large conjugated system allows it to form π–π stacking interactions and hydrogen bonds with enzymes and receptors in biological systems . These interactions can modulate the activity of target proteins, leading to various biological effects such as inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
1-Phenyl-1H-benzo[d][1,2,3]triazol-5-amine can be compared with other benzotriazole derivatives such as:
Benzotriazole: The parent compound, known for its use as a corrosion inhibitor and synthetic auxiliary.
2-Aminobenzotriazole: A derivative with enhanced antibacterial properties due to its ability to interact with bacterial enzymes.
1-Phenyl-1H-benzotriazole: A closely related compound used in the synthesis of various heterocyclic frameworks.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other benzotriazole derivatives .
Properties
IUPAC Name |
1-phenylbenzotriazol-5-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4/c13-9-6-7-12-11(8-9)14-15-16(12)10-4-2-1-3-5-10/h1-8H,13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AASWUWVVKDFAMD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C=C(C=C3)N)N=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30282837 | |
Record name | Benzotriazol-5-amine, 1-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30282837 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54883-78-2 | |
Record name | MLS000737586 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28341 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzotriazol-5-amine, 1-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30282837 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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